molecular formula C14H11N3O2 B14561025 2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 62003-16-1

2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14561025
CAS No.: 62003-16-1
M. Wt: 253.26 g/mol
InChI Key: PIIOPTAOTTTZST-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of naphthalen-1-ylmethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific combination of the naphthalene moiety and the triazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62003-16-1

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C14H11N3O2/c18-13-8-15-17(14(19)16-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,16,18,19)

InChI Key

PIIOPTAOTTTZST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)NC(=O)C=N3

Origin of Product

United States

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